molecular formula C18H23N5O4 B11006008 methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate

methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate

Cat. No.: B11006008
M. Wt: 373.4 g/mol
InChI Key: JGAPZGBZXQMLLA-UHFFFAOYSA-N
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Description

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate is a complex organic compound that features a tetrazole ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the formation of the phenoxyacetyl group, and finally the coupling with the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[1-[2-[4-(2-methyltetrazol-5-yl)phenoxy]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C18H23N5O4/c1-22-20-18(19-21-22)14-3-5-15(6-4-14)27-12-16(24)23-9-7-13(8-10-23)11-17(25)26-2/h3-6,13H,7-12H2,1-2H3

InChI Key

JGAPZGBZXQMLLA-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

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